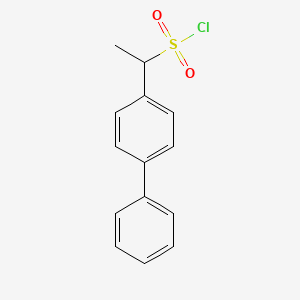

1-(4-Phenylphenyl)ethane-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C14H13ClO2S |

|---|---|

Molecular Weight |

280.8 g/mol |

IUPAC Name |

1-(4-phenylphenyl)ethanesulfonyl chloride |

InChI |

InChI=1S/C14H13ClO2S/c1-11(18(15,16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3 |

InChI Key |

ZGGCTLGFAVBCNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Condensation Using Lewis or Superstrong Acids

One well-documented approach involves the condensation of 4-hydroxybiphenyl derivatives with sulfonyl chlorides in the presence of Lewis acids (e.g., aluminum chloride, ferric chloride, zinc chloride) or superstrong acids (e.g., fluorosulfonic acid, trifluoromethanesulfonic acid) acting as catalysts. This method proceeds via a catalytic dehydrochlorination reaction and can be performed in the presence or absence of inert solvents such as chloroform, benzene, toluene, or tetrahydrofuran.

- Reaction conditions: The reaction typically proceeds smoothly with small amounts of inert solvent or neat conditions.

- Catalysts: Aluminum chloride, ferric chloride, and zinc chloride are preferred Lewis acids.

- Solvents: Chloroform, carbon tetrachloride, dichloroethane, benzene, toluene, and tetrahydrofuran are common inert solvents.

- Mechanism: The sulfonyl chloride reacts with the aromatic ring of 4-hydroxybiphenyl, facilitated by the Lewis acid catalyst, to form the sulfonylated product.

This method is advantageous for its catalytic efficiency and relatively mild conditions, allowing for high yields of sulfonyl chlorides including 1-(4-Phenylphenyl)ethane-1-sulfonyl chloride.

Ester Interchange Reaction

Another preparation route involves an ester interchange reaction between sulfonic acid esters of lower phenols (e.g., phenol, o-, m-, p-cresol) and 4-hydroxybiphenyl. This reaction is catalyzed by basic compounds (e.g., sodium hydroxide, potassium carbonate, triethylamine), Lewis acids, or superstrong acids.

- Key feature: The reaction proceeds with simultaneous removal of lower phenols by distillation under reduced pressure to drive the equilibrium toward the desired sulfonic acid ester.

- Catalysts: Sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, trimethylamine, triethylamine, pyridine, and picoline are effective bases.

- Solvents: The reaction can be conducted in aqueous media or inert solvents.

- Outcome: This method yields sulfonic acid esters of biphenyl derivatives that can be further converted into sulfonyl chlorides.

This approach is useful for preparing sulfonyl chloride derivatives with controlled substitution patterns on the biphenyl ring.

Synthesis of Alkyl Sulfonyl Chlorides (General Procedure)

A general synthetic procedure for alkyl sulfonyl chlorides, applicable to 1-(4-Phenylphenyl)ethane-1-sulfonyl chloride, involves chlorination of the corresponding sulfonic acid or sulfonate ester precursors using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

- Typical steps:

- Starting from the sulfonic acid or ester, add thionyl chloride under anhydrous conditions.

- Reflux the mixture to facilitate conversion to the sulfonyl chloride.

- Remove excess reagents and purify the product by distillation or chromatography.

- Safety note: Sulfonyl chlorides are reactive and moisture sensitive; reactions are conducted under inert atmosphere and dry conditions.

This method is widely used in preparative organic chemistry for sulfonyl chloride synthesis and is adaptable for biphenyl ethanesulfonyl chloride derivatives.

Comparative Data Table of Preparation Methods

| Preparation Method | Catalysts/Agents | Solvents/Inert Media | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Condensation | Lewis acids (AlCl3, FeCl3, ZnCl2), superstrong acids | Chloroform, benzene, toluene, THF | Room temp to reflux, catalytic | High efficiency, catalytic | Requires strong acids, moisture sensitive |

| Ester Interchange Reaction | Bases (NaOH, K2CO3, triethylamine), Lewis acids | Aqueous or inert solvents | Distillation under reduced pressure | Equilibrium-driven, selective | Requires removal of phenol byproducts |

| Chlorination of Sulfonic Acid/Ester | Thionyl chloride, PCl5 | Anhydrous solvents, inert atmosphere | Reflux under dry conditions | Straightforward, scalable | Requires careful handling of reagents |

Chemical Reactions Analysis

1-(4-Phenylphenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

-

Types of Reactions

-

Common Reagents and Conditions

- Typical reagents include amines, alcohols, and bases like pyridine or triethylamine. Reaction conditions often involve mild temperatures and solvents like dichloromethane or tetrahydrofuran .

-

Major Products

Scientific Research Applications

1-(4-Phenylphenyl)ethane-1-sulfonyl chloride has diverse applications in scientific research:

-

Chemistry

-

Biology and Medicine

-

Industry

Mechanism of Action

The mechanism of action of 1-(4-Phenylphenyl)ethane-1-sulfonyl chloride involves its reactivity as an electrophile:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Below is a detailed comparison of 1-(4-phenylphenyl)ethane-1-sulfonyl chloride with analogous compounds, focusing on molecular properties, substituent effects, and applications. Data are derived from peer-reviewed journals, supplier catalogs, and chemical databases (see references in tables).

Table 1: Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituent(s) |

|---|---|---|---|---|

| 1-(4-Phenylphenyl)ethane-1-sulfonyl chloride* | C₁₄H₁₃ClO₂S | 280.77 | Not available | Biphenyl |

| 2-(3-Nitrophenyl)ethane-1-sulfonyl chloride | C₈H₈ClNO₄S | 249.67 | 1253739-20-6 | 3-Nitrophenyl |

| 2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride | C₇H₁₃ClO₄S | 212.09 | 579475-81-3 | Oxane (tetrahydropyran) ether |

| 2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride | C₈H₇Cl₃O₂S | 273.56 | 2246709-61-3 | 3,5-Dichlorophenyl |

| 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride | C₉H₁₀ClFO₃S | 252.69 | 1781100-57-9 | 4-Fluorophenyl, methoxy |

| 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethane-1-sulfonyl chloride | C₇H₁₀ClNO₂S₂ | 239.70 | 1248267-39-1 | Thiazole ring |

| 2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride | C₈H₈ClNO₅S | 265.67 | 54429-66-2 | 4-Nitrophenoxy |

*Hypothetical data inferred from structural analogs.

Table 2: Reactivity and Application Insights

Key Differentiators of 1-(4-Phenylphenyl)ethane-1-sulfonyl Chloride

Hydrophobicity: The aromatic biphenyl moiety enhances lipophilicity, making it suitable for reactions in non-polar solvents or membrane-permeable drug candidates .

Thermal and Oxidative Stability: Biphenyl systems are known to resist thermal degradation, suggesting utility in high-temperature syntheses or polymer modifications .

Biological Activity

Structure

The compound is characterized by a biphenyl structure with a sulfonyl chloride functional group. Its chemical formula is C13H11ClO2S, and it can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 256.75 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that sulfonyl chlorides can exhibit antimicrobial properties. While specific data on 1-(4-Phenylphenyl)ethane-1-sulfonyl chloride is scarce, related compounds have shown effectiveness against various bacteria and fungi. For instance, studies on similar sulfonamide derivatives have demonstrated inhibition of bacterial growth, suggesting potential for 1-(4-Phenylphenyl)ethane-1-sulfonyl chloride in antimicrobial applications .

Cytotoxicity Studies

Cytotoxicity assessments of sulfonamide derivatives have revealed varying degrees of effectiveness against cancer cell lines. In particular, compounds with similar structures have been tested for their ability to induce apoptosis in cancer cells. For example, a study highlighted the cytotoxic effects of certain sulfonamides on human cancer cell lines, indicating a need for further investigation into the specific effects of 1-(4-Phenylphenyl)ethane-1-sulfonyl chloride .

The proposed mechanism of action for sulfonyl chlorides often involves the formation of reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. This reactivity can lead to cellular dysfunction or death, particularly in rapidly dividing cells such as those found in tumors .

Case Study 1: Antimicrobial Screening

A screening assay was conducted using various sulfonamide derivatives against common bacterial strains. The results indicated that compounds with similar structural features to 1-(4-Phenylphenyl)ethane-1-sulfonyl chloride exhibited significant antimicrobial activity at concentrations ranging from 10 to 50 µM .

Case Study 2: Cytotoxicity in Cancer Research

In a comparative study assessing the cytotoxic effects of several sulfonamide derivatives on breast cancer cell lines, it was found that specific modifications to the biphenyl structure enhanced cytotoxicity. The study suggested that further exploration into the structure-activity relationship (SAR) could yield promising candidates for cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-phenylphenyl)ethane-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonation of 1-(4-phenylphenyl)ethane using chlorosulfonic acid, followed by treatment with hydrogen chloride to form the sulfonyl chloride . Key variables include reaction temperature (0–5°C for intermediate stability) and stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to chlorosulfonic acid). Purification via recrystallization in anhydrous dichloromethane minimizes hydrolysis. Yield optimization requires inert atmospheres (argon/nitrogen) to prevent moisture-induced degradation .

Q. What characterization techniques are most effective for confirming the structure and purity of this sulfonyl chloride?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the biphenyl moiety (aromatic protons at δ 7.2–7.8 ppm) and sulfonyl chloride group (quaternary carbon at ~δ 60 ppm) .

- FT-IR : Strong S=O asymmetric stretching at ~1360–1370 cm⁻¹ and symmetric stretching at ~1150–1180 cm⁻¹ .

- Elemental Analysis : Verify Cl content (theoretical ~14.1% for C₁₄H₁₁ClO₂S) .

- HPLC : Purity >95% using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under anhydrous conditions (desiccated, <5% humidity) at –20°C to prevent hydrolysis. Use gloveboxes for weighing, and avoid exposure to alcohols/amines, which trigger nucleophilic substitution. Safety protocols include fume hoods for synthesis and PPE (nitrile gloves, goggles) due to its irritant properties .

Advanced Research Questions

Q. How does the biphenyl substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

- Methodological Answer : The biphenyl group introduces steric hindrance, slowing reactions with bulky nucleophiles (e.g., tert-butylamine). Electronic effects from the aromatic system slightly deactivate the sulfonyl chloride, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (50–60°C) for efficient coupling. Comparative kinetic studies with simpler aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride) show a 20–30% reduction in reaction rate .

Q. What strategies mitigate side reactions (e.g., hydrolysis or disulfide formation) during coupling with thiols or amines?

- Methodological Answer :

- Hydrolysis Prevention : Use molecular sieves (3Å) to scavenge water in situ .

- Disulfide Suppression : Add catalytic TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide byproducts in thiol coupling .

- Selective Coupling : For amines, employ Schlenk techniques with triethylamine (1.5 eq) to neutralize HCl and drive the reaction .

Q. Can computational modeling predict the compound’s reactivity in diverse solvent systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvation effects. Results suggest higher activation energies in non-polar solvents (toluene) versus DMSO, aligning with experimental yields. Solvent polarity parameters (Hildebrand solubility) correlate with nucleophilic attack efficiency .

Data Contradictions and Resolution

Q. Conflicting reports exist regarding the compound’s stability under acidic conditions. How should researchers reconcile this?

- Methodological Answer : While some studies suggest stability at pH 2–3 for short durations (≤2 hours), others note decomposition via sulfonic acid formation. Resolution requires controlled experiments: monitor degradation via ¹H NMR (disappearance of sulfonyl chloride protons) under varying pH (1–5) and temperatures. Buffered aqueous/organic biphasic systems (e.g., HCl/EtOAc) are recommended for acid-mediated reactions .

Applications in Drug Discovery

Q. How is this compound utilized in synthesizing fatty acid synthase (FASN) inhibitors?

- Methodological Answer : It serves as a sulfonylation reagent for introducing sulfonamide moieties into piperazine-based FASN inhibitors. For example, coupling with 2-hydroxy-1-piperazinylethanone derivatives under DCM/Et₃N (0°C, 4 hours) yields intermediates with IC₅₀ values <100 nM in cancer cell lines .

Advanced Analytical Techniques

Q. What role does X-ray crystallography play in studying its solid-state interactions?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular Cl···π interactions (3.2–3.5 Å) between the sulfonyl chloride and biphenyl groups, influencing packing density and melting point (mp 98–100°C). These insights guide co-crystal design for improved solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.